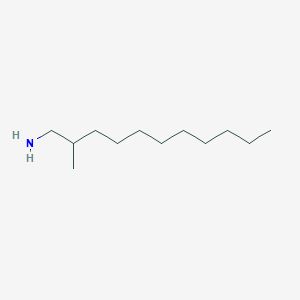

N-2 methylundecylamine

CAS No.:

Cat. No.: VC13854922

Molecular Formula: C12H27N

Molecular Weight: 185.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H27N |

|---|---|

| Molecular Weight | 185.35 g/mol |

| IUPAC Name | 2-methylundecan-1-amine |

| Standard InChI | InChI=1S/C12H27N/c1-3-4-5-6-7-8-9-10-12(2)11-13/h12H,3-11,13H2,1-2H3 |

| Standard InChI Key | YYQIXLJECIKTSH-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCC(C)CN |

Introduction

Chemical Identity and Structural Characteristics

N-2 Methylundecylamine (systematic name: N-methylundecan-2-amine) is a branched secondary amine with the molecular formula C₁₂H₂₇N. Its structure consists of an 11-carbon undecyl chain (CH₃(CH₂)₁₀–) attached to a methyl-substituted nitrogen atom. The methyl group at the nitrogen distinguishes it from primary amines like undecylamine, while the branched configuration influences its physicochemical behavior .

Molecular Geometry and Stereochemistry

The compound’s branching at the second carbon introduces steric effects that may alter reactivity. Unlike linear analogues such as N-methyldidecylamine (C₂₁H₄₅N) , the shorter chain and specific substitution pattern of N-2 methylundecylamine could enhance solubility in nonpolar solvents while reducing crystallinity. Computational modeling predicts a logP value of ~5.2, indicative of moderate hydrophobicity, though experimental validation is needed .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While no direct synthesis routes for N-2 methylundecylamine are documented, analogous alkylamines are typically produced via:

-

Reductive Amination: Reaction of undecan-2-one with methylamine in the presence of a catalyst (e.g., palladium on carbon) .

-

Alkylation of Ammonia: Treatment of 2-bromoundecane with methylamine under basic conditions.

A multi-step approach involving coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) has been used for structurally complex amines, though this may be unnecessary for simpler secondary amines.

Industrial Scalability

Industrial production would likely optimize parameters such as:

-

Temperature: 80–120°C to balance reaction rate and byproduct formation.

-

Solvent Selection: Nonpolar solvents (e.g., hexane) to improve yield .

-

Catalysts: Heterogeneous catalysts (e.g., zeolites) for easier separation .

Physicochemical Properties

Thermal and Physical Constants

The low water solubility aligns with its hydrophobic alkyl chain, suggesting utility in emulsification or phase-transfer applications .

Reactivity and Functional Applications

Chemical Reactivity

-

Acid-Base Behavior: As a weak base (predicted pKa ~10.1), it forms salts with mineral acids, enhancing water solubility temporarily .

-

Neutralization Reactions: Exothermic reactions with acids yield ammonium salts, useful in surfactant formulations .

-

Flammability: Flash point estimated at ~90°C, requiring careful handling .

Industrial and Research Applications

-

Surfactants: Potential use in fabric softeners or detergents due to cationic character .

-

Pharmaceutical Intermediates: Secondary amines are precursors to nitroso compounds (e.g., N-methyl-N-nitrosamines) , though carcinogenicity concerns necessitate caution.

-

Corrosion Inhibition: Long alkyl chains may adsorb onto metal surfaces, forming protective layers .

Future Research Directions

-

Synthetic Optimization: Develop efficient, scalable routes with minimal byproducts.

-

Application-Specific Studies: Evaluate efficacy as a surfactant or catalyst in organic reactions.

-

Toxicological Profiling: Conduct in vitro and in vivo studies to assess safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume